N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide
Overview
Description
N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via a nucleophilic substitution reaction, where a butylthiol reacts with a suitable leaving group on the triazole ring.
Attachment of the Phenyl and Benzamide Groups: The phenyl group is introduced through a coupling reaction, and the benzamide group is attached via an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Various substituted phenyl or benzamide derivatives
Scientific Research Applications
N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in key metabolic pathways, leading to the disruption of cellular processes.
Apoptosis Induction: It induces apoptosis in cancer cells by activating specific signaling pathways and promoting the release of pro-apoptotic factors.
Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide
- **N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide
Uniqueness
N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its butylsulfanyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability .
Properties
IUPAC Name |
N-[4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-3-4-13-27-20-24-23-18(25(20)2)14-9-11-15(12-10-14)22-19(26)16-7-5-6-8-17(16)21/h5-12H,3-4,13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOCEBVMXQYBOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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